molecular formula C21H27N3O3 B2466484 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide CAS No. 921532-75-4

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2466484
CAS No.: 921532-75-4
M. Wt: 369.465
InChI Key: RCYRSXDHDHWAOZ-UHFFFAOYSA-N
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Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 4-ethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazinone ring. Subsequent alkylation with 2-bromoethylamine and coupling with cyclohexanecarboxylic acid chloride yields the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyridazinone ring can be reduced to a dihydropyridazinone.

    Substitution: The ethoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while amination can be done using ammonia or primary amines under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydropyridazinone derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide
  • N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide
  • N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide

Uniqueness

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets compared to its analogs .

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-2-27-18-10-8-16(9-11-18)19-12-13-20(25)24(23-19)15-14-22-21(26)17-6-4-3-5-7-17/h8-13,17H,2-7,14-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYRSXDHDHWAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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